molecular formula C13H13NS B8653598 5-methyl-2-phenylsulfanylaniline

5-methyl-2-phenylsulfanylaniline

Cat. No.: B8653598
M. Wt: 215.32 g/mol
InChI Key: FHKOBWXRJDNJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenylsulfanylaniline can be achieved through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to electrophilic substitution reactions to introduce the methyl and phenylsulfanyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenylsulfanylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups to the aromatic ring .

Scientific Research Applications

5-methyl-2-phenylsulfanylaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-methyl-2-phenylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-2-phenylsulfanylaniline include other phenylamine derivatives with different substituents on the aromatic ring, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

5-methyl-2-phenylsulfanylaniline

InChI

InChI=1S/C13H13NS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3

InChI Key

FHKOBWXRJDNJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product from Example 5H (1.17 g, 7.0 mmol) in 25 mL of absolute EtOH and SnCl2 (3.58 g, 29.8 mmol) was stirred at room temperature for 16 h. Adjusted to pH 12 with 1N NaOH and extracted with EtOAc. Dried over Na2SO4, filtered and concentrated under vacuum giving the title compound (835 mg, 82%) 1H NMR (300 MHz, CDCl3) δ ppm: 2.30 (2, 3H) 6.62 (d, J=8.83 Hz, 1H) 6.69 (s, 1H) 7.10 (m, 3H) 7.21 (m, 2H) 7.54 (d, J=7.72 Hz, 2H).
Quantity
1.17 g
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reactant
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3.58 g
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Quantity
25 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

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